molecular formula C10H8Cl2N4O B1450791 6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one CAS No. 123375-88-2

6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one

Cat. No.: B1450791
CAS No.: 123375-88-2
M. Wt: 271.1 g/mol
InChI Key: POCXXULHQCBCNW-UHFFFAOYSA-N
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Description

6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of an amino group at the 6th position and a 2,4-dichlorophenylamino group at the 2nd position of the pyrimidine ring. Pyrimidines are essential components in various biological systems, including nucleic acids, and have significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one typically involves the condensation of 2,4-dichloroaniline with a suitable pyrimidine precursor. One common method involves the reaction of 2,4-dichloroaniline with 2-amino-4,6-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted pyrimidine compounds.

Scientific Research Applications

6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interfering with the function of pyrimidine-based enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and dichlorophenylamino groups makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-amino-2-(2,4-dichloroanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O/c11-5-1-2-7(6(12)3-5)14-10-15-8(13)4-9(17)16-10/h1-4H,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCXXULHQCBCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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